Product packaging for 3-Phosphoshikimate(Cat. No.:)

3-Phosphoshikimate

Numéro de catalogue: B1256526
Poids moléculaire: 251.11 g/mol
Clé InChI: QYOJSKGCWNAKGW-PBXRRBTRSA-K
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Phosphoshikimate (Shikimate-3-Phosphate, S3P) is a central metabolic intermediate in the shikimate pathway, a crucial biosynthetic route found in plants, fungi, bacteria, and apicomplexan parasites, but absent in animals . This pathway is essential for the production of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—as well as folate, ubiquinone, and other aromatic compounds . As a substrate for the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS; also known as this compound 1-carboxyvinyltransferase), this compound is at the heart of a critical biochemical step . EPSPS catalyzes the transfer of an enolpyruvyl moiety from phosphoenolpyruvate (PEP) to the 5-hydroxyl group of this compound, forming 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate . This reaction is the molecular target of the broad-spectrum herbicide glyphosate . Glyphosate competes with PEP for binding to the EPSPS-S3P complex, effectively inhibiting the enzyme and shutting down the shikimate pathway, which leads to a deficiency in aromatic amino acids and plant death . Consequently, this compound is indispensable for fundamental research on the shikimate pathway, mechanism-of-action studies for herbicides, and the development of antimicrobial agents, given the pathway's presence in pathogenic bacteria and parasites . This product is intended for research applications only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O8P-3 B1256526 3-Phosphoshikimate

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C7H8O8P-3

Poids moléculaire

251.11 g/mol

Nom IUPAC

(3R,4S,5R)-4,5-dihydroxy-3-phosphonatooxycyclohexene-1-carboxylate

InChI

InChI=1S/C7H11O8P/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14)/p-3/t4-,5-,6+/m1/s1

Clé InChI

QYOJSKGCWNAKGW-PBXRRBTRSA-K

SMILES isomérique

C1[C@H]([C@@H]([C@@H](C=C1C(=O)[O-])OP(=O)([O-])[O-])O)O

SMILES canonique

C1C(C(C(C=C1C(=O)[O-])OP(=O)([O-])[O-])O)O

Origine du produit

United States

Enzymology of 3 Phosphoshikimate Metabolism: 3 Phosphoshikimate 1 Carboxyvinyltransferase Epsp Synthase

Catalytic Mechanism of 3-Phosphoshikimate 1-Carboxyvinyltransferase (EC 2.5.1.19)

The catalytic conversion of S3P and PEP to EPSP by EPSP synthase is a well-studied process involving substrate binding, the formation of a key intermediate, and subsequent product release.

Substrate Recognition and Binding

EPSP synthase is a monomeric enzyme composed of two distinct domains connected by flexible strands that act as a hinge. wikipedia.org The binding of the first substrate, S3P, to the enzyme induces a significant conformational change, causing the two domains to clamp down and form the active site at their interface. nih.govresearchgate.netwikipedia.org This "closed" conformation is essential for the subsequent binding of the second substrate, PEP. researchgate.net

Studies on the isolated N-terminal domain of EPSP synthase have shown that it can bind S3P with an affinity similar to that of the full-length enzyme, suggesting that a majority of the binding energy for S3P is contributed by this domain. nih.gov In contrast, the isolated C-terminal domain does not appear to bind either substrate independently, highlighting the necessity of the complete protein structure for full catalytic function. jmb.or.kr The binding of substrates and inhibitors demonstrates synergistic effects, indicating a complex interplay between the binding sites. nih.gov

Reaction Mechanism: Formation of 5-Enolpyruvylshikimate-3-Phosphate (EPSP)

The formation of EPSP from S3P and PEP is an addition-elimination reaction that proceeds through a tetrahedral intermediate. virginia.edu

Phosphoenolpyruvate (B93156) serves as the donor of the enolpyruvyl group in the reaction catalyzed by EPSP synthase. uniprot.org The binding of PEP occurs after the initial binding of S3P has induced a conformational change in the enzyme. researchgate.net Specific amino acid residues within the active site are crucial for the proper positioning and activation of PEP for the subsequent nucleophilic attack. virginia.edu

Following the rearrangement of the tetrahedral intermediate, the C-O bond to the phosphate (B84403) group is cleaved, resulting in the release of inorganic phosphate and the final product, 5-enolpyruvylshikimate-3-phosphate. virginia.edu The elimination of phosphate drives the reaction forward.

Kinetics and Catalytic Efficiency

The kinetic mechanism of EPSP synthase has been a subject of detailed investigation. While early studies suggested an equilibrium-ordered mechanism with S3P binding first, more recent evidence points towards a random kinetic mechanism with synergistic binding between the substrates. nih.gov The catalytic efficiency of EPSP synthase can be influenced by mutations within the active site. For instance, certain mutations that confer herbicide resistance can also lead to a decrease in catalytic efficiency, often due to an increased Michaelis constant (Km) for PEP. nih.govnih.gov

Below is a table summarizing the kinetic parameters for EPSP synthase from different organisms.

OrganismSubstrateK_m (μM)k_cat (s⁻¹)Source
Petunia hybridaPhosphoenolpyruvate536 uniprot.org
Petunia hybridaThis compound7.836 uniprot.org
Escherichia coliThis compound3.5- uniprot.org
Escherichia coliPhosphoenolpyruvate15- uniprot.org

Structural Biology of this compound 1-Carboxyvinyltransferase

This compound 1-carboxyvinyltransferase, more commonly known as 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, is a key enzyme in the shikimate pathway. ontosight.aiwikipedia.org This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, and fungi. wikipedia.orgmdpi.com The enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 5-hydroxyl group of this compound (S3P), yielding 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate. ontosight.aiasm.org

Overall Domain Architecture

EPSP synthase is a monomeric enzyme with a molecular weight of approximately 46 kDa. wikipedia.org Its structure is characterized by two distinct domains connected by flexible polypeptide strands that act as a hinge. wikipedia.orgnih.gov This arrangement allows for significant conformational changes upon substrate binding, where the two domains clamp down over the active site. wikipedia.orgproteopedia.org

N-Terminal and C-Terminal Domains

The enzyme is composed of two globular domains, the N-terminal and C-terminal domains. ebi.ac.ukacs.org The active site is located in the cleft between these two domains. proteopedia.orgebi.ac.ukacs.org Studies have shown that the binding of the substrate S3P primarily occurs at the N-terminal domain. nih.govacs.orgnih.gov In fact, the isolated N-terminal domain can bind S3P with an affinity similar to that of the full-length enzyme and induces a stable conformational change upon binding. acs.orgnih.gov Most of the binding energy for S3P is contributed by this N-terminal domain. acs.orgnih.gov Conversely, the binding site for the second substrate, phosphoenolpyruvate (PEP), is predominantly located in the C-terminal domain. nih.gov The C-terminal domain, while not binding substrates on its own, is crucial for the catalytic function of the enzyme. jmb.or.kr

Multidomain Structures in Fungi versus Single-Domain in Plants and Prokaryotes

A significant difference in the domain architecture of EPSP synthase is observed between different kingdoms of life. In most plants and prokaryotes, EPSP synthase exists as a single-domain protein. mdpi.comsciforum.net However, in fungi, it is typically part of a larger, multi-domain protein. mdpi.comebi.ac.uksciforum.net

Fungal EPSP synthase is often a component of a pentafunctional AROM polypeptide, which catalyzes five consecutive steps in the shikimate pathway. ebi.ac.uk These multi-domain structures in fungi can range from two to eight domains. utupub.fi The most frequent EPSPS-associated domains in fungi are involved in the shikimate pathway, including shikimate kinase (SKI), 3-dehydroquinate (B1236863) synthase (DHQ synthase), and 3-dehydroquinate dehydratase (DHquinase). mdpi.comsciforum.net Evolutionary analysis suggests that the ancestral fungal EPSP protein likely contained six domains, and the current diversity in domain architecture is a result of subsequent gene fusion and loss events. mdpi.comutupub.fi This complex structure in fungi contrasts with the simpler, single-domain enzyme found in plants and prokaryotes. mdpi.comnih.gov

Active Site Characterization

The active site of EPSP synthase is formed in the cleft between the N- and C-terminal domains upon substrate binding. rcsb.org This induced-fit mechanism brings key catalytic residues into the correct orientation for the reaction to proceed.

Identification of Key Catalytic Residues (e.g., Lysine (B10760008), Aspartate, Glutamate)

Several amino acid residues are critical for the catalytic activity of EPSP synthase. Site-directed mutagenesis studies have identified a number of these key residues. A neutrally charged lysine (Lys22 in E. coli) acts as a general base, deprotonating the 5-hydroxyl group of S3P to facilitate its nucleophilic attack on PEP. wikipedia.org Mutations of this residue to arginine (K22R) result in a complete loss of enzyme activity and prevent the binding of S3P. nih.gov

Glutamic acid (Glu341 in E. coli) functions as a general acid, protonating the C3 of PEP during the formation of the tetrahedral intermediate. wikipedia.orgebi.ac.uk It is also proposed to act as a general base during the elimination of phosphate. ebi.ac.uk Mutations of this residue significantly decrease the catalytic rate. acs.org

Aspartic acid (Asp313 in E. coli) is another crucial catalytic residue. acs.org Along with Glu341, it is thought to stabilize a cationic intermediate through electrostatic interactions, forming an "electrostatic sandwich" that lowers the activation energy of the reaction. ebi.ac.ukacs.org

Other important residues identified through mutagenesis include Arg27, Arg100, Asp242, Asp384, and Lys411, which are involved in substrate binding and catalysis. nih.gov

Table 1: Key Catalytic Residues in E. coli EPSP Synthase and Their Functions

ResidueProposed FunctionEffect of Mutation
Lys22General base, deprotonates S3P hydroxyl group. wikipedia.orgK22R: Complete loss of activity, no S3P binding. nih.gov
Glu341General acid/base, protonates/deprotonates PEP C3. wikipedia.orgebi.ac.ukMutation leads to a 76,000-fold decrease in kcat. acs.org
Asp313Stabilizes cationic intermediate. ebi.ac.ukacs.orgMutation leads to a 30,000-fold decrease in kcat. acs.org
Arg27Substrate binding/catalysis. nih.govR27A: Complete loss of activity, no S3P binding. nih.gov
Arg100Substrate binding. nih.govR100K: Retains activity but does not accumulate intermediate. nih.gov
Substrate and Inhibitor Binding Conformations

The binding of substrates to EPSP synthase is a highly ordered and synergistic process. nih.gov The binding of S3P to the N-terminal domain induces a conformational change that creates the binding site for PEP. nih.gov This "closed" conformation is essential for catalysis. proteopedia.orgjmb.or.kr The 3-phosphate group of S3P contributes significantly to the binding energy. nih.gov

The herbicide glyphosate (B1671968), a potent inhibitor of EPSP synthase, acts as a competitive inhibitor with respect to PEP. wikipedia.org It functions as a transition-state analog, binding tightly to the enzyme-S3P complex. wikipedia.orgrcsb.org X-ray crystallography has revealed that glyphosate occupies the PEP binding site, mimicking the tetrahedral intermediate of the reaction. proteopedia.orgrcsb.org The binding of glyphosate also induces the closed conformation of the enzyme. rcsb.org

Interestingly, the sensitivity to inhibitors can vary between different classes of EPSP synthase. Class I enzymes, found in plants and some bacteria, are sensitive to glyphosate, while Class II enzymes, found in other bacteria, are resistant. wikipedia.org This resistance is often due to subtle differences in the active site that affect inhibitor binding without compromising normal enzyme function. nih.gov For instance, in glyphosate-resistant variants, conformational changes in the active site upon inhibitor binding are less pronounced than in the sensitive enzymes. nih.gov

Conformational Dynamics and Catalysis

The catalytic activity of this compound 1-carboxyvinyltransferase, commonly known as EPSP synthase, is intrinsically linked to its conformational dynamics. The enzyme is composed of two distinct domains connected by flexible protein strands that act as a hinge. wikipedia.org This structure allows for significant movement, transitioning from an "open" unliganded state to a "closed" state upon substrate binding. This domain closure is a critical step in catalysis, as it brings the substrates, shikimate-3-phosphate (B1206780) (S3P) and phosphoenolpyruvate (PEP), into the correct orientation within the active site, which is formed in the cleft between the two domains. wikipedia.orgjmb.or.krrcsb.org

The binding of substrates is synergistic and follows a random kinetic mechanism, meaning either S3P or PEP can bind to the enzyme first. nih.gov However, the binding of one substrate enhances the affinity for the other. For instance, the binding of S3P induces a conformational change in the N-terminal domain, preparing the enzyme for PEP binding. ebi.ac.uk This induced fit mechanism ensures the formation of a catalytically competent ternary complex. jmb.or.kr The 3-phosphate group of S3P contributes significantly to the binding energy, estimated at 8.7 kcal/mol, which is primarily used to facilitate substrate binding rather than directly increasing the catalytic rate. nih.gov

The chemical reaction catalyzed by EPSP synthase is an addition-elimination reaction involving the transfer of the enolpyruvyl group from PEP to the 5-hydroxyl group of S3P. nih.govnih.gov The process proceeds through the formation of a tetrahedral intermediate. wikipedia.orgnih.govacs.org Key acidic and basic amino acid residues within the active site play crucial roles in catalysis. wikipedia.org Computational studies using quantum mechanical/molecular mechanical (QM/MM) approaches suggest that a glutamate (B1630785) residue (Glu341) acts as the most favorable acid/base catalyst. nih.gov The proposed mechanism involves the protonation of PEP at the C3 position, which precedes the nucleophilic attack by the 5-hydroxyl of S3P on the C2 position of PEP to form the tetrahedral intermediate. nih.gov The subsequent elimination step involves the breaking of the C-O bond of the intermediate to form an EPSP cation intermediate, followed by proton transfer back to the catalytic glutamate residue. nih.gov

Crystallographic and Spectroscopic Studies of Enzyme-Ligand Complexes

The structural and dynamic basis for EPSP synthase function has been extensively investigated through X-ray crystallography and various spectroscopic techniques. These studies have provided atomic-level insights into the enzyme's architecture, its interaction with substrates and inhibitors, and the conformational changes that govern its catalytic cycle.

Crystallographic Studies:

X-ray crystallography has been instrumental in visualizing the three-dimensional structure of EPSP synthase in different states: unliganded (apo), substrate-bound, and inhibitor-bound. jmb.or.krresearchgate.net The unliganded enzyme exists in an "open" conformation. jmb.or.kr Upon binding of S3P and the glyphosate, a potent inhibitor that mimics the transition state, the enzyme undergoes a dramatic conformational change, clamping down to a "closed" state. rcsb.org This closed ternary complex structure clearly shows how the active site is formed by residues from both domains, sequestering the ligands from the solvent. jmb.or.krrcsb.org

Crystal structures of EPSP synthase from various organisms, including Escherichia coli, Streptococcus pneumoniae, and Acinetobacter baumannii, have revealed a highly conserved protein fold. nih.govnih.gov Comparative analysis of these structures, both with and without bound ligands, has highlighted the specific movements of domains and rearrangements of active site loops necessary for catalysis. researchgate.net For example, in the presence of glyphosate, a flexible loop undergoes a conformational change to form a 3₁₀ helix, contributing to the tight binding of the inhibitor. jmb.or.kr

Interactive Table of Crystallographic Data for EPSP Synthase

PDB IDOrganismLigandsResolution (Å)Key FindingsReference
1G6S Escherichia coliShikimate-3-Phosphate, Glyphosate1.50Reveals the closed, ternary complex structure, showing how glyphosate occupies the PEP binding site. rcsb.org rcsb.org
2B1A Streptococcus pneumoniaeUnliganded (Apo form)2.10Shows the "open" conformation of the enzyme before substrate binding. jmb.or.kr
2B1C Streptococcus pneumoniaeShikimate-3-Phosphate, Glyphosate1.80Illustrates the closed conformation and the distribution of active-site residues from both domains. jmb.or.kr jmb.or.kr
5XF2 Acinetobacter baumanniiUnliganded2.37Describes the structure of a Class II, glyphosate-resistant EPSP synthase. nih.gov nih.gov

Spectroscopic Studies:

Spectroscopic methods have complemented crystallographic data by providing information about the enzyme's dynamics and ligand interactions in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ³¹P NMR have been particularly valuable. nih.govnih.gov ³¹P NMR has been used to measure the affinity of PEP analogues and inhibitors to both the S3P and PEP binding sites, confirming the random kinetic mechanism and synergistic binding. nih.gov ¹³C NMR studies successfully detected the formation of the enzyme-bound tetrahedral intermediate during the reaction, providing direct evidence for its existence. nih.gov

Fluorescence Spectroscopy: This technique has been used to monitor the conformational changes that occur upon ligand binding. jmb.or.kr Changes in the fluorescence emission of tryptophan residues within the protein report on the transition from the open to the closed state. jmb.or.kr

Circular Dichroism (CD) Spectroscopy: Far-UV CD spectroscopy has been employed to assess the secondary structure content of the enzyme and its isolated domains, confirming that they adopt a native-like fold. jmb.or.kr

These combined crystallographic and spectroscopic approaches have provided a detailed and dynamic picture of the mechanism of this compound 1-carboxyvinyltransferase, highlighting the crucial interplay between conformational changes and chemical catalysis.

Interactive Table of Spectroscopic Studies on EPSP Synthase

Spectroscopic MethodSystem StudiedInformation GainedReference
³¹P NMR E. coli EPSPS + S3P + PEP analoguesConfirmed random kinetic mechanism and synergistic substrate binding. nih.gov nih.gov
¹³C NMR E. coli EPSPS + S3P + ¹³C-labeled PEPDirect observation of the enzyme-bound tetrahedral intermediate. nih.gov nih.gov
Fluorescence Spectroscopy Full-length EPSPS and engineered domainsMonitored global conformational changes from an "open" to a "closed" state upon ligand binding. jmb.or.kr jmb.or.kr
Circular Dichroism (CD) Full-length EPSPS and isolated domainsConfirmed the structural integrity and native-like folding of the protein and its domains. jmb.or.kr jmb.or.kr

Regulation of 3 Phosphoshikimate Flux and Associated Enzyme Activity

Transcriptional and Translational Control Mechanisms

The expression of genes encoding the enzymes of the shikimate pathway is a primary level of regulation influencing the availability of 3-phosphoshikimate. In plants, the regulation of carbon flux into the shikimate pathway is complex and not yet fully understood. frontiersin.org However, it is evident that transcriptional control plays a significant role. frontiersin.orgnumberanalytics.com The expression of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), the first enzyme in the pathway, is induced by various stimuli, including physical wounding, methyl-jasmonate, pathogenic infiltration, and certain phytohormones like abscisic acid. bioone.orgnih.gov This suggests that the demand for aromatic compounds, and consequently the flux through this compound, is transcriptionally coupled to environmental and developmental cues.

In microorganisms like Saccharomyces cerevisiae, the Gcn4p protein acts as a transcriptional activator, regulating the expression of genes encoding enzymes of the shikimic acid pathway, including those responsible for the synthesis of this compound precursors. pan.olsztyn.pl The lack of end products, such as aromatic amino acids, can trigger an increase in the expression of shikimate pathway genes, indicating a feedback mechanism at the transcriptional level. frontiersin.org Furthermore, studies on Amaranthus palmeri have shown that the application of glyphosate (B1671968), an inhibitor of the pathway, induces the gene expression of shikimate pathway enzymes. frontiersin.org This effect is abolished when aromatic amino acids are supplied, reinforcing the concept of transcriptional regulation by pathway end-products. frontiersin.org

Translational control mechanisms also contribute to the regulation of enzyme levels. While less studied than transcriptional control, post-transcriptional regulation, which includes the control of mRNA stability and translation, is another layer at which the cell can modulate the synthesis of shikimate pathway enzymes. numberanalytics.com

Allosteric Regulation of this compound 1-Carboxyvinyltransferase

The enzyme directly responsible for the conversion of this compound is this compound 1-carboxyvinyltransferase, more commonly known as 5-enolpyruvylshikimate-3-phosphate synthase (EPSP synthase). uniprot.org This enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to this compound. uniprot.orgnih.gov

The activity of EPSP synthase is a critical regulatory point. It is famously the target of the broad-spectrum herbicide glyphosate. annualreviews.orgnih.govgoogle.comwikipedia.org Glyphosate acts as a competitive inhibitor with respect to PEP, binding to the EPSP synthase-S3P complex and effectively shutting down the pathway. wikipedia.orgunl.edu This highlights the importance of the enzyme's active site in controlling the flux from this compound. The sensitivity of EPSP synthase to glyphosate varies, with Class I enzymes found in plants being highly sensitive, while Class II enzymes from some bacteria are resistant. wikipedia.org

Feedback Inhibition within the Shikimate Pathway

Feedback inhibition is a common regulatory mechanism in metabolic pathways, where the end products inhibit the activity of an early enzyme in the pathway. In the shikimate pathway, this is a well-established principle, particularly in microorganisms. annualreviews.orgnih.govnumberanalytics.com The final products of the pathway, the aromatic amino acids (phenylalanine, tyrosine, and tryptophan), can allosterically inhibit the first enzyme, DAHPS. numberanalytics.comnumberanalytics.com This regulation ensures that the pathway is active only when the demand for these amino acids is high. numberanalytics.com

In Escherichia coli, there are three DAHPS isoenzymes, each regulated by one of the three aromatic amino acids. nih.gov This provides a nuanced control over the entry of carbon into the pathway. nih.gov

In plants, the feedback regulation of DAHPS is more complex and appears to differ from the microbial model. annualreviews.orgnih.gov While some studies have shown weak inhibition of plant DAHPS by aromatic amino acids, a clear, potent physiological feedback inhibitor has not been consistently identified. nih.govannualreviews.org Instead, intermediates from downstream pathways, such as arogenate (a precursor to phenylalanine and tyrosine), have been shown to inhibit DAHPS activity. annualreviews.orgunl.edu Furthermore, pathway intermediates like chorismate and caffeate can also inhibit DAHPS isoforms. nih.gov This suggests a more intricate network of allosteric regulation within and beyond the immediate shikimate pathway in plants.

Interplay with Central Carbon Metabolism Pathways

The shikimate pathway is intrinsically linked to central carbon metabolism, as it utilizes precursors from both glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govoup.comnih.govmdpi.comresearchgate.netresearchgate.netoup.commdpi.com Specifically, the pathway begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the PPP. nih.govnih.govoup.comnih.govmdpi.comresearchgate.netresearchgate.netoup.com Consequently, the flux of carbon into the shikimate pathway, and therefore the production of this compound, is directly dependent on the availability of these precursors.

Biological Significance of 3 Phosphoshikimate Derived Compounds

Biosynthesis of Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan)

The most well-established role of the shikimate pathway, and thus of 3-phosphoshikimate, is the biosynthesis of the aromatic amino acids: phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). ebi.ac.ukontosight.ainih.govyoutube.comwikipedia.orgresearchgate.net These amino acids are essential for protein synthesis in organisms that possess the pathway. wikipedia.orgresearchgate.net In plants, they also serve as precursors for numerous other vital compounds. wikipedia.orgresearchgate.netannualreviews.org

The conversion of this compound to chorismate involves the enzyme this compound 1-carboxyvinyltransferase (also known as EPSP synthase). ontosight.aiebi.ac.ukpathbank.orguniprot.org This enzyme catalyzes the transfer of an enolpyruvoyl moiety from phosphoenolpyruvate (B93156) (PEP) to this compound, yielding 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate (B84403). ebi.ac.ukpathbank.orguniprot.org Chorismate is then synthesized from EPSP by chorismate synthase. pathbank.orgyoutube.com

Chorismate serves as the last common precursor for the biosynthesis of Phe, Tyr, and Trp. pathbank.orgyoutube.com The specific branch points and enzymatic steps leading to each amino acid from chorismate are well-characterized. For instance, chorismate is converted to prephenate by chorismate mutase, and prephenate is a precursor for both Phe and Tyr. nih.govmdpi.com Tryptophan biosynthesis proceeds through anthranilate, which is also derived from chorismate. researchgate.net

The shikimate pathway, including the conversion of shikimate to this compound and subsequently to chorismate, is a high-flux pathway in plants, with estimates suggesting that a significant portion of fixed carbon flows through it. frontiersin.orgnih.govresearchgate.netannualreviews.org

Production of Secondary Metabolites

Beyond aromatic amino acids, this compound-derived chorismate is a precursor for a vast array of secondary metabolites. ebi.ac.ukontosight.aifrontiersin.orgnih.govresearchgate.net These compounds play diverse roles in the producing organisms, including defense against herbivores and pathogens, attraction of pollinators, and adaptation to environmental stresses. frontiersin.orgnih.govannualreviews.org

Lignins and Flavonoids

Lignins and flavonoids are major classes of secondary metabolites derived from the phenylpropanoid pathway, which originates from phenylalanine, an amino acid synthesized via the shikimate pathway. frontiersin.orgnih.govresearchgate.netmdpi.comnih.gov Lignins are complex polymers that provide structural support to plants and are crucial components of cell walls. mdpi.com Flavonoids are a diverse group of compounds with various functions, including pigmentation, UV protection, and signaling. ontosight.ainih.govnih.gov

The biosynthesis of these compounds involves the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL), initiating the phenylpropanoid pathway. mdpi.comresearchgate.net Since phenylalanine synthesis relies on the shikimate pathway intermediate chorismate, this compound is indirectly essential for the production of lignins and flavonoids. frontiersin.orgnih.govresearchgate.net

Alkaloids

Alkaloids are a large and structurally diverse group of nitrogen-containing secondary metabolites, many of which have significant pharmacological activities. researchgate.netnih.govresearchgate.net The biosynthesis of many alkaloids involves aromatic amino acids derived from the shikimate pathway, particularly tryptophan and tyrosine. wikipedia.organnualreviews.orgresearchgate.net

For example, indole (B1671886) alkaloids are derived from tryptophan, while isoquinoline (B145761) alkaloids are derived from tyrosine. annualreviews.org The shikimate pathway provides the aromatic precursors necessary for the synthesis of these amino acids, thus linking this compound to alkaloid production. researchgate.netnih.govresearchgate.net Research has shown that enzymes in the shikimate pathway, such as EPSP synthase, can influence the accumulation of certain alkaloids. nih.gov

Mycosporine-like Amino Acids (MAAs)

Mycosporine-like amino acids (MAAs) are small, water-soluble compounds found in various organisms, including cyanobacteria, algae, and fungi. researchgate.netbioinformation.netresearchgate.nettexilajournal.com They are known for their strong absorption in the UV range and function as natural sunscreens, protecting organisms from UV radiation. researchgate.netbioinformation.netresearchgate.nettexilajournal.com

The biosynthesis of MAAs is presumed to occur, at least in part, via the shikimate pathway. bioinformation.netresearchgate.nettexilajournal.com Studies have indicated that intermediates of the shikimate pathway, such as 3-dehydroquinate (B1236863), can serve as precursors for the cyclohexenone or cyclohexenimine core structure of MAAs. researchgate.netresearchgate.nettexilajournal.com Furthermore, research using inhibitors of the shikimate pathway, such as glyphosate (B1671968) (which targets EPSP synthase, acting on this compound), has provided evidence for the involvement of this pathway in MAA biosynthesis in some organisms. e-algae.org

Research findings highlight the connection between shikimate pathway enzymes and MAA production. For instance, this compound 1-carboxyvinyltransferase has been implicated in the production of mycosporine (B1203499) glycine (B1666218) in Synechocystis PCC 6803. researchgate.netbioinformation.net

Other Aromatic Compounds (e.g., Chorismate-derived metabolites, Quinolones, Folates, Ubiquinones)

Chorismate, the direct product downstream of this compound in the shikimate pathway, is a precursor for a variety of other essential aromatic compounds besides the aromatic amino acids. ebi.ac.ukpathbank.orgresearchgate.netresearchgate.net These include:

Folates (Vitamin B9): Chorismate is a precursor for the biosynthesis of para-aminobenzoic acid (pABA), which is a key intermediate in folate synthesis. pathbank.orgresearchgate.netresearchgate.netnih.gov Folates are essential cofactors involved in one-carbon metabolism. researchgate.net

Ubiquinones (Coenzyme Q): Chorismate is also involved in the biosynthesis of ubiquinones, which are vital components of the electron transport chain in cellular respiration. ebi.ac.ukpathbank.orgresearchgate.netresearchgate.netnih.gov Para-hydroxybenzoic acid (pHBA), a precursor for the benzoquinone ring of ubiquinones, is derived from chorismate. researchgate.net

Quinolones: While primarily known as synthetic antimicrobial agents, the biosynthesis of some naturally occurring quinoline (B57606) and quinolone compounds can involve intermediates derived from the shikimate pathway. nih.gov

Vitamin K: In some organisms, chorismate contributes to the biosynthesis of Vitamin K (menaquinone). researchgate.netnih.gov

The shikimate pathway's role in producing these diverse compounds underscores the broad biological significance of this compound as a central metabolic intermediate. The absence of this pathway in humans makes its enzymes, including those involved in the conversion of this compound, attractive targets for the development of antimicrobial agents and herbicides. ebi.ac.ukebi.ac.ukresearchgate.net

Molecular and Genetic Aspects of 3 Phosphoshikimate 1 Carboxyvinyltransferase

Gene Encoding 3-Phosphoshikimate 1-Carboxyvinyltransferase (e.g., aroA gene)

The gene encoding this compound 1-Carboxyvinyltransferase is commonly known as aroA in bacteria. ecmdb.cauniprot.orgdrugbank.comisaaa.orgdrugbank.comuniprot.org In plants and fungi, homologous genes exist, and in some fungi, the EPSPS domain is part of a multi-functional enzyme involved in several steps of the shikimate pathway. mdpi.comebi.ac.uk The aroA gene has been a significant focus of research, particularly in the context of developing glyphosate-resistant crops, as EPSPS is the primary target of this widely used herbicide. wikipedia.orgmdpi.comtubitak.gov.trnih.govnih.govnih.gov For instance, the cp4 epsps gene, derived from Agrobacterium tumefaciens strain CP4, encodes a glyphosate-tolerant form of EPSPS and has been successfully used to confer herbicide resistance in transgenic crops. uniprot.orgisaaa.orgnih.govoup.com The aroA gene is considered essential for growth or virulence in many bacterial species. biorxiv.org

Gene Expression and Regulation Across Organisms

The expression and regulation of the EPSPS gene (or aroA) vary across different organisms. In plants, EPSPS is a key enzyme, and its expression levels can directly influence the plant's resistance to glyphosate (B1671968). nih.gov Studies in Digitaria insularis have shown that while EPSPS gene expression was almost identical in resistant and susceptible biotypes, enzymatic activity was significantly higher in resistant plants, suggesting potential feedback regulation at different levels. researchgate.netgeneticsmr.org In cotton, GhEPSPS1 and GhEPSPS4 genes are upregulated under low-temperature treatment, potentially linked to calcium involvement in stress response. nih.gov Transcript levels of EPSPS can be significantly increased in response to glyphosate treatment in some plants. nih.gov In Amaranthus palmeri, glyphosate resistance has evolved through increased EPSPS gene copy number, leading to significantly higher transcript abundance and enzyme production. nih.govfrontiersin.org

Data from a study on Digitaria insularis illustrates the differences in EPSPS gene expression and enzymatic activity between susceptible (S) and resistant (R) plants in the absence of glyphosate application:

BiotypeEPSPS Gene Expression (Fold Change relative to Resistant Plant 1)EPSPS Enzymatic Activity (µmol Pi µg⁻¹ TSP min⁻¹)
Susceptible1.1 (significantly higher than resistant plants) researchgate.netgeneticsmr.orgLower than resistant plants researchgate.netgeneticsmr.org
Resistant~1.0 researchgate.netgeneticsmr.orgHigher than susceptible plants researchgate.netgeneticsmr.org

This table highlights that while gene expression might not always be the primary factor in resistance, increased enzymatic activity plays a significant role.

Isoenzymes and Functional Divergence

EPSPS enzymes are classified into different classes based on their sensitivity to glyphosate. Class I enzymes, found in plants and some bacteria, are typically inhibited by low concentrations of glyphosate, while Class II enzymes, found in other bacteria (like Agrobacterium tumefaciens strain CP4), are resistant to glyphosate inhibition. wikipedia.orguniprot.orgnih.gov This difference in sensitivity is a key aspect of functional divergence. Mutations in the aroA gene can lead to amino acid substitutions in the EPSPS enzyme that decrease its affinity for glyphosate, conferring resistance. geneticsmr.orgmdpi.comnih.gov A common mutation is the substitution of proline at position 106 (Pro106) to serine (Ser) or threonine (Thr). geneticsmr.orgmdpi.comnih.gov

While the canonical function of EPSPS is in the shikimate pathway, research suggests potential functional divergence, particularly in plants. In Populus trichocarpa, an EPSPS isoform (PtrEPSP) has been found to possess a helix-turn-helix motif and function as a transcriptional repressor regulating genes in the phenylpropanoid pathway, in addition to its role in the shikimate pathway. oup.com This indicates that beyond their conserved role in aromatic amino acid biosynthesis, some EPSPS isoforms may have acquired novel regulatory functions through evolution, potentially linked to genome duplication and subsequent divergence. oup.comresearchgate.net The presence of multiple homologous EPSPS genes in some plant species, such as two in Arabidopsis thaliana and Arabidopsis lyrata, and three in wheat and rice, further supports the possibility of functional divergence among these isoforms. nih.gov

The divergence in EPSPS proteins can be observed even within the same plant species, with variations in molecular weights and pI values among different isoforms. researchgate.net Grouping of EPSPS synthases into clusters based on phylogeny and sequence conservation suggests the presence of conserved domains that have been maintained throughout evolution. researchgate.net

Inhibitors of 3 Phosphoshikimate 1 Carboxyvinyltransferase and Research Implications

Glyphosate (B1671968) as a Potent Competitive Inhibitor

Glyphosate (N-(phosphonomethyl)glycine) is a widely used, broad-spectrum herbicide that functions as a potent inhibitor of EPSPS. ontosight.airesearchgate.netpressbooks.pubresearchgate.net It is a competitive inhibitor with respect to one of the EPSPS substrates, phosphoenolpyruvate (B93156) (PEP). wikipedia.orgnih.govpressbooks.pub

Mechanism of Inhibition and Transition State Mimicry

Glyphosate inhibits EPSPS by binding to the enzyme-shikimate-3-phosphate (S3P) binary complex, forming a stable ternary complex (EPSPS-S3P-glyphosate). nih.govpnas.orgpressbooks.pub This binding is ordered, with S3P binding to the enzyme first, followed by glyphosate. pnas.org Glyphosate's inhibitory power stems from its structural similarity to the tetrahedral intermediate that forms during the normal enzymatic reaction between S3P and PEP. wikipedia.orgresearchgate.netpressbooks.pubalanplewis.comdpi.qld.gov.au

The EPSPS enzyme catalyzes the transfer of the enolpyruvoyl group from PEP to the 5-hydroxyl group of S3P, yielding 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate (B84403) (Pi). wikipedia.orgpnas.org The reaction proceeds through a tetrahedral intermediate. wikipedia.orgpnas.org Glyphosate is thought to mimic this intermediate or a transition state leading to it, binding much more tightly to the EPSPS-S3P complex than the natural substrate PEP. wikipedia.orgresearchgate.netpressbooks.pubalanplewis.com

While glyphosate is often described as a transition state analog, more recent research suggests its interaction within the EPSPS-S3P-glyphosate ternary complex is more intricate than a simple transition state or bound intermediate mimicry. alanplewis.com However, the strong binding synergism between S3P and glyphosate, compared to S3P and PEP, supports the idea that the ternary complex resembles the transition state or a tetrahedral intermediate. researchgate.netalanplewis.com

Impact on Aromatic Amino Acid Starvation

Inhibition of EPSPS by glyphosate directly blocks the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. wikipedia.orgresearchgate.netpressbooks.pubresearchgate.net These amino acids are essential for protein synthesis and are precursors for various vital secondary metabolites in plants and microorganisms, including auxins, flavonoids, phytoalexins, and vitamins like tetrahydrofolate, ubiquinone, and vitamin K. pnas.orgresearchgate.netresearchgate.netdpi.qld.gov.au

The inhibition of EPSPS leads to a depletion of the aromatic amino acid pool. researchgate.net This starvation for essential building blocks disrupts protein synthesis and the production of crucial secondary compounds necessary for growth and survival. researchgate.netdpi.qld.gov.au Furthermore, the inhibition of EPSPS can lead to the accumulation of shikimate and S3P, the substrates of the enzyme, which can account for a significant portion of the plant's dry weight in some species. pressbooks.pubdpi.qld.gov.au This accumulation can divert carbon flow away from other essential metabolic pathways, further contributing to the plant's demise. pressbooks.pubdpi.qld.gov.au The combined effects of aromatic amino acid depletion and metabolic disruption ultimately result in inhibited growth, chlorosis, and eventually, plant death. pressbooks.pubdpi.qld.gov.au

Development of Novel Inhibitors and Analogues

The importance of EPSPS as a target for herbicides and antimicrobials has driven research into the development of novel inhibitors and analogues. The goal is to find compounds with improved potency, specificity, or activity against glyphosate-resistant EPSPS variants. alanplewis.compnas.org

Researchers have explored analogues of the tetrahedral reaction intermediate, which are among the most potent inhibitors of EPSPS identified to date. alanplewis.comnih.gov These include fluorinated and phosphonate-based analogues. alanplewis.comnih.gov Studies have shown that the (R)-difluoromethyl and (R)-phosphonate analogues of the tetrahedral intermediate are particularly potent inhibitors of Class I EPSPS enzymes (glyphosate-sensitive). alanplewis.comnih.gov

Efforts have also focused on designing bisubstrate inhibitors that combine features of both S3P and PEP or S3P and glyphosate into a single molecule. alanplewis.com Such inhibitors are expected to be highly potent due to their ability to interact with multiple binding subsites within the enzyme's active site. alanplewis.com

However, developing novel inhibitors that are more potent herbicides than glyphosate has proven challenging. researchgate.net Many enzyme-directed synthesis efforts have yielded potent inhibitors in vitro but have not translated into effective herbicides. researchgate.net

Mechanistic Studies of Inhibitor Binding and Enzyme Conformational Changes

Mechanistic studies using techniques like X-ray crystallography, kinetic analysis, and spectroscopy have provided significant insights into how inhibitors bind to EPSPS and the conformational changes that occur upon inhibitor binding. alanplewis.comnih.govpnas.orgresearchgate.net

EPSPS is a monomeric enzyme consisting of two domains connected by a hinge region. wikipedia.orgresearchgate.net Upon substrate or inhibitor binding, the enzyme undergoes a significant conformational change, transitioning from an "open" to a "closed" form, which encloses the active site located in the cleft between the two domains. wikipedia.orgnih.govpnas.orgresearchgate.netmdpi.com

Crystallographic studies of EPSPS in complex with S3P and glyphosate have revealed the binding interactions in atomic detail. nih.gov Glyphosate occupies the binding site typically used by PEP, and its phosphonate (B1237965) and carboxyl groups interact with charged residues in the active site, including Lys-22, Arg-124, and Lys-411 (in E. coli). nih.gov The binding of S3P and glyphosate stabilizes the enzyme in the closed conformation. pnas.org

However, the flexibility of the enzyme's active site and the conformational changes that occur upon inhibitor binding are complex and not always easily predicted by computational methods. researchgate.net Studies with tetrahedral intermediate analogues have shown that the enzyme's ability to undergo conformational changes can be crucial for tight inhibitor binding. alanplewis.comnih.govresearchgate.net For instance, while Class I EPSPS enzymes exhibit conformational changes upon binding of certain tetrahedral intermediate analogues, Class II enzymes (glyphosate-tolerant) show less flexibility in their active sites, leading to reduced sensitivity to these inhibitors. alanplewis.comnih.gov This suggests that the rational design of inhibitors, particularly for targeting Class II EPSPS found in some pathogens, needs to consider the specific structural and dynamic properties of these enzymes. alanplewis.comnih.gov

Evolutionary Biology of 3 Phosphoshikimate 1 Carboxyvinyltransferase and the Shikimate Pathway

Phylogeny and Conservation of Enzyme Sequences

The enzyme EPSPS is widely distributed across various domains of life, including archaea, bacteria, plants, and fungi. Phylogenetic analyses of EPSPS sequences reveal distinct evolutionary lineages corresponding to these major taxonomic groups. nih.gov Despite the diverse organisms in which it is found, the fundamental structure of the EPSPS enzyme has been remarkably conserved throughout evolution.

Comparative studies of EPSPS sequences have shown that plant enzymes exhibit greater similarity to their bacterial counterparts than to those found in fungi. This observation supports the hypothesis of an endosymbiotic origin for the plant shikimate pathway enzymes, likely derived from a bacterial ancestor. In organisms like allohexaploid wheat, the EPSPS sequences have been shown to be conserved from their more recent ancestors.

A notable difference in EPSPS organization exists between different organisms. In many fungi, EPSPS is part of a larger, multifunctional enzyme complex known as the AROM complex, which consolidates multiple enzymatic activities of the shikimate pathway into a single polypeptide chain. nih.gov In contrast, bacteria and plants typically possess a monofunctional EPSPS enzyme. nih.gov Phylogenetic studies utilizing extensive sequence data have been instrumental in understanding the evolutionary history and conservation patterns of the EPSPS domain across diverse organisms. nih.gov

Convergent Evolution of Shikimate Kinase

The shikimate pathway involves several enzymatic steps leading to the synthesis of 3-phosphoshikimate. One such step is the phosphorylation of shikimate to form shikimate-3-phosphate (B1206780) (this compound), a reaction catalyzed by the enzyme shikimate kinase (SK). ontosight.ai Interestingly, shikimate kinase provides a compelling example of convergent evolution within the shikimate pathway. ontosight.ai

Studies have revealed that archaeal shikimate kinases are structurally and sequentially unrelated to the typical shikimate kinases found in bacteria and eukaryotes. ontosight.ai Archaeal SKs belong to the GHMP kinase superfamily, while bacterial and eukaryotic SKs are part of the NMP kinase superfamily. ontosight.ai Despite their distinct evolutionary origins and lack of sequence similarity, both enzyme families perform the same catalytic function of phosphorylating shikimate. This highlights how similar enzymatic activities can evolve independently through the recruitment of unrelated protein folds, a hallmark of convergent evolution. Both types of shikimate kinases are sometimes referred to by the name AroK. ontosight.ai

Mechanisms of Adaptation and Resistance to Environmental Pressures

The essential nature of the shikimate pathway in plants and microorganisms, coupled with its absence in animals, has led to its exploitation as a target for herbicides, particularly glyphosate (B1671968). ontosight.ai The widespread use of glyphosate has, in turn, imposed significant selective pressure on target organisms, driving the evolution of various resistance mechanisms. nih.gov These mechanisms allow plants and microorganisms to survive exposure to the herbicide, providing valuable insights into the adaptive capabilities of biological systems under environmental stress.

Gene Duplication as an Evolutionary Strategy

One of the most prevalent mechanisms conferring resistance to glyphosate in weed species is the amplification of the EPSPS gene copy number. Resistant plants have been found to possess significantly more functional copies of the gene encoding EPSPS compared to susceptible plants, with copy numbers ranging from a few extra copies to over 150 times the normal level.

This increase in gene copy number results in the overproduction of the EPSPS enzyme. By having a much higher concentration of the target enzyme, the plant can effectively titrate out the inhibitory effects of glyphosate, allowing sufficient levels of aromatic amino acids to be synthesized for survival and growth even in the presence of the herbicide. This mechanism has been documented in several weed species, including Kochia scoparia and Amaranthus palmeri. The genetic basis for this amplification can vary, involving mechanisms such as tandem duplication at a single locus or the replication and insertion of gene copies at multiple sites within the genome. The repeated evolution of EPSPS gene duplication in response to glyphosate pressure underscores the importance of gene amplification as an adaptive evolutionary strategy under intense selection.

An example of data related to EPSPS gene copy number and glyphosate resistance is shown below, based on research findings:

Weed SpeciesMechanism of ResistanceRange of EPSPS Gene Copy Number (Relative to Susceptible)Reference Indices
Kochia scopariaGene Duplication3 to >10
Amaranthus palmeriGene Duplication5 to >160
Eleusine indicaActive Site Mutation, Gene DuplicationNot primarily gene duplication for high resistance, but can occur

Active Site Mutations Conferring Resistance

In addition to gene duplication, alterations in the amino acid sequence of the EPSPS enzyme, particularly within or near the active site, can confer resistance to glyphosate. These point mutations can directly interfere with the binding of glyphosate to the enzyme, thereby reducing its inhibitory effect.

Several specific amino acid substitutions in conserved regions of EPSPS have been identified as conferring glyphosate resistance. Common examples, often described using the Escherichia coli numbering system, include mutations at positions Pro 106, Thr 102, and Gly 101. For instance, a substitution of proline at position 106 to serine (P106S) is a well-known resistance-conferring mutation. The double mutation involving threonine at position 102 and proline at position 106 (T102I and P106S), sometimes referred to as TIPS, has been shown to provide a very high level of glyphosate tolerance in species like Eleusine indica.

While these mutations provide resistance to the herbicide, they can sometimes come at a cost to the enzyme's catalytic efficiency in the absence of glyphosate. This reduced efficiency can potentially lead to a fitness cost for the plant in environments without herbicide pressure. Studies have investigated the kinetic properties of mutated EPSPS enzymes to understand the trade-offs between herbicide resistance and catalytic performance.

Data on the impact of specific mutations on EPSPS activity and glyphosate resistance can be complex, involving parameters like Michaelis constant (Km) for substrates (like PEP and this compound) and inhibition constant (Ki) for glyphosate.

Here is an example of how kinetic data related to EPSPS mutations and glyphosate resistance might be presented, based on research findings:

EPSPS Variant (relative to Wild Type)Amino Acid Substitution(s) (E. coli numbering)Relative Catalytic Efficiency (e.g., Vmax/Km)Relative Glyphosate Resistance (e.g., Ki Glyphosate)Reference Indices
Wild TypeNone1.01.0
Mutant 1P106SVaried (often reduced)Increased
Mutant 2T102IReducedIncreased
Mutant 3 (TIPS)T102I + P106SVaried (can be significantly reduced)Significantly Increased
Mutant 4 (Laboratory Evolved)Y40IIncreased Km[PEP], Increased Ki[glyphosate]Increased

Biotechnological and Agricultural Applications of 3 Phosphoshikimate Pathway Research

Metabolic Engineering for Enhanced Production of Aromatic Compounds

The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids (AAA) and numerous other aromatic compounds in microorganisms and plants. frontiersin.orgfrontiersin.org By manipulating this pathway, scientists can redirect the flow of carbon towards the synthesis of specific high-value chemicals. These efforts have focused on overcoming the tight regulatory controls of the pathway and optimizing the expression of key enzymes in various host organisms. nih.govnih.gov

A primary limiting factor in the production of aromatic compounds is the feedback inhibition of key enzymes by the pathway's end products, primarily the aromatic amino acids. nih.gov The first enzyme of the pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, is a major regulatory checkpoint. nih.gov In E. coli, there are three isozymes (AroF, AroG, and AroH), each inhibited by tyrosine, phenylalanine, and tryptophan, respectively. frontiersin.orgfrontiersin.org A common and effective strategy is to introduce engineered versions of these enzymes that are resistant to feedback inhibition (feedback-deregulated). nih.govd-nb.info For example, introducing plasmid-encoded copies of feedback-resistant (fbr) variants like aroGfbr or aroFfbr has successfully increased the carbon flow into the shikimate pathway, leading to higher yields of aromatic compounds. nih.govd-nb.info Similar approaches have been applied in other microorganisms like Corynebacterium glutamicum and Saccharomyces cerevisiae to overcome their native regulatory hurdles. frontiersin.orgfrontiersin.org

Optimizing the entire shikimate pathway in various hosts is critical for achieving high production titers. This involves a multi-pronged approach tailored to the specific metabolism of the host organism.

Escherichia coli : As a workhorse of metabolic engineering, E. coli has been extensively engineered for aromatic compound production. nih.gov Key strategies include:

Increasing the supply of precursors phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) by overexpressing genes like tktA (transketolase) and ppsA (PEP synthase). nih.gov

Eliminating competing pathways that drain these precursors. nih.gov

Introducing feedback-resistant DAHP synthase. nih.gov

Overexpressing pathway enzymes to alleviate bottlenecks. nih.gov

Yeast (Saccharomyces cerevisiae) : Yeast is a favored host for producing certain compounds due to its robustness in industrial fermentations. uq.edu.auuq.edu.au In S. cerevisiae, the shikimate pathway is also tightly regulated. frontiersin.org Engineering efforts have included:

Overexpressing feedback-resistant versions of the DAHP synthase isozymes, ARO3 and ARO4. berkeley.eduoup.com

Knocking out competing pathways to increase precursor availability. berkeley.edu

Addressing the pentafunctional nature of the ARO1 enzyme, which catalyzes five steps in the pathway. frontiersin.orgfrontiersin.org

Optimizing carbon sources, with studies showing that mixed glycerol-ethanol feeds can improve yields of aromatic compounds. uq.edu.au

Plants : Metabolic engineering of the shikimate pathway in plants aims to enhance the production of various secondary metabolites, including those important for flavor, fragrance, and defense. frontiersin.org Unlike in many bacteria, the DAHP synthases in plants are generally not subject to feedback inhibition. frontiersin.orgfrontiersin.org In one study, bacterial genes encoding feedback-insensitive DAHP synthase and chorismate mutase/prephenate dehydratase were expressed in tomato fruits, leading to enhanced levels of multiple volatile and non-volatile metabolites and altering the fruit's aroma profile.

The intermediates of the shikimate pathway can be diverted to produce valuable platform chemicals, which serve as building blocks for polymers and other materials.

Muconic Acid : This dicarboxylic acid is a precursor to adipic acid and terephthalic acid, the monomers for producing nylon-6,6 and PET, respectively. berkeley.edursc.org De novo production of muconic acid from glucose has been established in hosts like E. coli and S. cerevisiae by introducing heterologous enzymes. frontiersin.orgacs.orguq.edu.au In E. coli, pathways have been constructed to convert the shikimate pathway intermediate 3-dehydroshikimate (DHS) into muconic acid. frontiersin.org In S. cerevisiae, a three-step heterologous pathway was introduced, and production was further improved by engineering the native shikimate pathway to increase precursor supply, achieving a nearly 24-fold increase in titer. berkeley.edu In Pseudomonas putida, a combination of adaptive laboratory evolution and metabolic engineering has enabled the efficient production of muconic acid from glucose and xylose. nih.gov

Salicylic (B10762653) Acid : Salicylic acid is an important precursor for pharmaceuticals like aspirin. mdpi.com It can be synthesized from the shikimate pathway intermediate chorismate. google.com Metabolic engineering in E. coli has involved introducing a two-step pathway from Pseudomonas species, consisting of isochorismate synthase (ICS) and isochorismate pyruvate (B1213749) lyase (IPL), to convert chorismate to salicylic acid. google.compnas.orgacs.org Further optimizations, such as down-regulating competing pathways and using dynamic gene regulation strategies, have significantly improved production titers. pnas.org In one study, a self-induced system was created where salicylic acid itself triggers the expression of genes that enhance its own production, leading to a 151% increase in titer. mdpi.com

Engineering Glyphosate (B1671968) Tolerance in Plants and Microorganisms

The enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which produces EPSP from 3-phosphoshikimate and phosphoenolpyruvate, is the specific target of the broad-spectrum herbicide glyphosate. nih.gov Glyphosate acts as a competitive inhibitor of PEP, blocking the shikimate pathway and leading to a deficiency in aromatic amino acids and eventual plant death. nih.govnih.gov Engineering glyphosate tolerance is a major application of shikimate pathway research in agriculture and has also been studied in microorganisms. frontiersin.orgfrontiersin.org

The primary strategy for conferring glyphosate tolerance is to introduce a modified EPSPS enzyme that is less sensitive to the herbicide while retaining its catalytic efficiency. nih.govnih.gov This is achieved through site-directed mutagenesis of the aroA gene, which encodes EPSPS.

Key research findings include:

Single Amino Acid Substitutions : Early work identified that specific single amino acid changes in highly conserved regions of the EPSPS enzyme could dramatically reduce glyphosate binding. A common mutation is the substitution of glycine (B1666218) at position 96 with an alanine (B10760859) (G96A, using E. coli numbering). nih.govijbiotech.com This single change was shown to increase the herbicide tolerance of bacterial and plant EPSPS enzymes significantly. nih.govijbiotech.com Another key substitution is at proline 101 (or 106 in some plants), where changes to serine (P101S) or threonine also confer resistance. frontiersin.orgjmb.or.kr

Double and Triple Mutations : While single mutations provide tolerance, they can sometimes come at the cost of reduced enzyme efficiency (a lower affinity for the substrate PEP). frontiersin.org To overcome this, researchers have developed double and triple mutants. The "TIPS" double mutation (T102I + P106S in maize) resulted in an enzyme with high affinity for PEP and strong tolerance to glyphosate, which was successfully used to create the first commercial transgenic glyphosate-tolerant maize. frontiersin.org More recently, a triple mutant (Gly97 to Ala, Thr98 to Ile, and Pro102 to Ser in Pantoea sp.) was shown to confer a high level of glyphosate tolerance. jmb.or.kr

Glyphosate-Tolerant Microorganisms : Bacteria can naturally evolve or be engineered for glyphosate tolerance. nih.govfrontiersin.org Some bacteria possess Class II EPSPS enzymes, which are naturally insensitive to glyphosate. frontiersin.org The gene for one such enzyme, from Agrobacterium sp. strain CP4, was used to develop the first commercial glyphosate-resistant soybeans. frontiersin.org Other mechanisms in bacteria include overexpressing the aroA gene to produce more of the target enzyme, or developing ways to degrade or export the glyphosate molecule. nih.govcsic.es

Table of Research Findings on Glyphosate Tolerance Mutations:

Mutation(s) (E. coli numbering) Host Organism/Enzyme Source Key Finding Reference(s)
G96A Petunia, E. coli Increased glyphosate resistance significantly (5000-fold in petunia EPSPS) but also slightly increased Km for PEP. nih.gov, ijbiotech.com
A183T E. coli Contributed to glyphosate tolerance, especially when combined with G96A. ijbiotech.com
P101S Salmonella typhimurium One of the first identified single mutations conferring tolerance. frontiersin.org
T102I + P106S (TIPS) Maize (Zea mays) High affinity for PEP and high tolerance to glyphosate; used in commercial transgenic maize (GA21). frontiersin.org
G97A + T98I + P102S Pantoea sp. Triple mutation that jointly contributed to a high level of glyphosate tolerance. jmb.or.kr
Natural Variant (TIPS) Goosegrass (Eleusine indica) A naturally evolved TIPS mutation conferred 180-fold higher resistance than the wild type. frontiersin.org

Transgenic Approaches for Enhanced Herbicide Resistance

The shikimate pathway is fundamental to the biosynthesis of aromatic amino acids in plants, making it a prime target for herbicides. nih.gov The herbicide glyphosate, the active ingredient in many broad-spectrum herbicides, functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, which is the sixth enzyme in this pathway. oup.comresearchgate.net This inhibition blocks the production of essential aromatic amino acids, ultimately leading to plant death. nih.govisaaa.org The development of transgenic herbicide-resistant crops represents a significant advancement in agricultural biotechnology, allowing for the effective control of weeds without harming the crops themselves. thepharmajournal.com

Several transgenic strategies have been successfully developed to confer herbicide resistance in crop plants. researchgate.net These approaches primarily focus on modifying the interaction between the herbicide and its target enzyme, EPSPS. The most common and successful strategies include:

Expression of an Insensitive Target Enzyme: This approach involves introducing a gene from another organism, typically a soil bacterium, that encodes a version of the EPSPS enzyme that is not inhibited by glyphosate. nih.govisaaa.org A notable example is the introduction of the CP4 gene from the soil bacterium Agrobacterium sp., which produces a glyphosate-tolerant form of EPSPS. researchgate.net This strategy has been widely used in commercial glyphosate-resistant crops. nih.gov

Overexpression of the Native Target Enzyme: Another method involves genetically engineering the crop to produce significantly higher levels of its own (sensitive) EPSPS enzyme. researchgate.netbiologydiscussion.com The increased quantity of the enzyme means that even though a portion of it is inhibited by the herbicide, enough remains active to sustain the plant's metabolic needs for aromatic amino acid synthesis. biologydiscussion.com This approach was demonstrated in petunia cells, which showed increased glyphosate tolerance correlated with higher levels of EPSPS. biologydiscussion.com

Herbicide Detoxification: This strategy involves introducing a gene that produces an enzyme capable of degrading or inactivating the herbicide molecule itself. nih.govisaaa.org For glyphosate, a gene encoding glyphosate oxidoreductase (GOX) can be introduced, which breaks down glyphosate into non-toxic compounds like aminomethylphosphonic acid (AMPA) and glyoxylate. nih.gov

These genetic modifications are typically introduced into the plant genome using transformation methods such as Agrobacterium-mediated transformation. thepharmajournal.combiologydiscussion.com The development of these transgenic crops, often marketed under brands like Roundup Ready, has enabled farmers to use broad-spectrum herbicides post-emergence, simplifying weed management and facilitating the adoption of conservation tillage practices. nih.govthepharmajournal.com

Table 1: Transgenic Strategies for Herbicide Resistance

Strategy Mechanism of Action Example Gene(s) Target Herbicide
Insensitive Target Enzyme Introduction of a gene encoding an EPSPS enzyme that is not inhibited by the herbicide. nih.govisaaa.org CP4 EPSPS from Agrobacterium sp., mutated plant EPSPS nih.govresearchgate.net Glyphosate
Target Enzyme Overexpression Increased production of the native, sensitive EPSPS enzyme to overcome the inhibitory effect of the herbicide. researchgate.netbiologydiscussion.com Plant EPSPS cDNA fused to a strong promoter (e.g., CaMV 35S) biologydiscussion.com Glyphosate
Herbicide Detoxification Introduction of a gene that encodes an enzyme to degrade the herbicide into non-toxic substances. nih.govisaaa.org Glyphosate oxidoreductase (GOX), Glyphosate-N-acetyl transferase (GAT) nih.govgoogle.com Glyphosate

Development of Antimicrobial and Antifungal Agents Targeting the Shikimate Pathway

The shikimate pathway's essential role in bacteria, fungi, algae, and apicomplexan parasites, coupled with its absence in mammals, makes it an exceptionally attractive target for the development of novel antimicrobial and antifungal agents. oup.comnih.govmdpi.com Inhibitors designed to target the enzymes of this pathway can be selectively toxic to pathogens without harming the host, a critical attribute for any chemotherapeutic agent. oup.comcore.ac.uk This presents a promising strategy to combat infectious diseases, including those caused by antibiotic-resistant strains. patsnap.combiorxiv.org

Each of the seven enzymes in the shikimate pathway is a potential target for drug development. oup.comnih.gov Research has focused on identifying and developing inhibitors for several of these enzymes to disrupt the production of chorismate, the pathway's end product. Chorismate is a vital precursor for aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folic acid, and other critical compounds. nih.govpan.olsztyn.pl

Key Pathogens and Enzyme Targets:

Mycobacterium tuberculosis: The causative agent of tuberculosis, this bacterium relies on the shikimate pathway for survival. core.ac.uk The pathway's enzymes, particularly shikimate kinase, are considered promising targets for new anti-tuberculosis drugs that could be effective against multi-drug resistant strains. mdpi.comcore.ac.uk

Apicomplexan Parasites: This group includes significant human pathogens like Plasmodium falciparum (malaria) and Toxoplasma gondii. oup.comasm.org The growth of these parasites can be inhibited by glyphosate, validating the pathway as a therapeutic target. oup.com Furthermore, fluorinated analogs of shikimate have shown potency against P. falciparum. asm.org

Fungi: Pathogenic fungi such as Aspergillus fumigatus and Candida albicans require the shikimate pathway for growth and virulence. tandfonline.comnih.gov Targeting this pathway is a viable strategy for developing new antifungal drugs, which are urgently needed due to rising resistance and the toxicity of current treatments. ntu.edu.sg Studies have identified enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase and shikimate kinase as potential targets. biorxiv.orgntu.edu.sg

Despite decades of research and the clear potential of the shikimate pathway as a drug target, there are currently no clinically approved antibacterial drugs that act on these enzymes. nih.gov However, research continues to identify novel inhibitors from both synthetic and natural sources. For instance, the natural phenolic compound chlorogenic acid has been shown to inhibit dehydroquinate synthase, an enzyme in the pathway, and exhibits antibacterial activity. asm.org The ongoing exploration of plant-derived compounds and computational drug discovery methods offers new avenues for developing effective antimicrobial agents targeting this essential metabolic route. biorxiv.orgresearchgate.net

Advanced Research Methodologies in 3 Phosphoshikimate Studies

Molecular Cloning and Gene Expression Systems

Molecular cloning techniques are fundamental for isolating and studying the genes encoding enzymes involved in 3-Phosphoshikimate metabolism, such as EPSPS (AroA). Once cloned, these genes can be inserted into expression vectors and introduced into suitable host organisms, commonly Escherichia coli, for high-level protein production. tandfonline.comnih.govscienceasia.org This allows for the purification of sufficient quantities of the enzyme for biochemical and structural studies. For instance, the EPSPS gene from Halomonas variabilis was cloned and over-expressed in E. coli BL21 (DE3), resulting in a significant increase in specific activity. tandfonline.comnih.gov Similarly, the Pseudomonas aeruginosaaroA gene has been cloned and expressed in E. coli for purification and characterization of the recombinant EPSPS. scienceasia.org Cloning and expression are also used to study EPSPS genes from various plant species, including Dunaliella salina and turfgrass species. nih.goveuropa.eu

Site-Directed Mutagenesis and Directed Evolution

Site-directed mutagenesis is a powerful technique used to introduce specific changes into the amino acid sequence of enzymes like EPSPS. This is particularly valuable for investigating the roles of individual amino acid residues in substrate binding, catalysis, and inhibitor interaction. For example, site-directed mutagenesis has been used to alter conserved amino acids in E. coli EPSPS, such as Glycine (B1666218) 96 and Alanine (B10760859) 183, to study their impact on glyphosate (B1671968) tolerance. ijbiotech.com Studies have shown that mutations at positions like Pro 106, Thr 102, and Gly 101 in EPSPS can confer resistance to glyphosate. frontiersin.orgfrontiersin.org

Directed evolution complements site-directed mutagenesis by allowing for the selection of enzyme variants with desired properties from a library of randomly mutated genes. This approach mimics natural evolution in a laboratory setting and has been successfully applied to improve enzyme characteristics, such as catalytic efficiency or resistance to inhibitors. nih.govscispace.com Directed evolution has been used to engineer new activities or enhance existing ones in enzymes within engineered metabolic pathways, including the shikimate pathway. nih.govd-nb.info For instance, directed evolution of E. coli 2-keto-3-deoxy-6-phosphogalactonate aldolase (B8822740) was used to establish a novel shikimate pathway that bypassed a yield-limiting step. nih.gov Directed evolution has also been applied to the rice EPSPS gene, leading to variants with increased glyphosate resistance. scispace.com

Enzyme Assay Development and Kinetic Analysis

Developing sensitive and reliable enzyme assays is essential for measuring the catalytic activity of enzymes like EPSPS and for studying their kinetic properties. EPSPS activity is typically measured by monitoring the formation of EPSP or the consumption of substrates (S3P and PEP). Colorimetric methods, such as those utilizing malachite green to detect inorganic phosphate (B84403) released during the reaction, have been employed. tandfonline.com More recently, liquid chromatography-mass spectrometry (LC/MS) methods have been developed for determining EPSPS activity by directly quantifying the product, EPSP. researchgate.net

Kinetic analysis involves determining parameters such as Michaelis constant (Km), maximum reaction velocity (Vmax), and inhibition constant (Ki). These parameters provide insights into the enzyme's affinity for its substrates and inhibitors and the mechanism of the reaction. Kinetic studies of EPSPS from various sources, including Neurospora crassa and Staphylococcus aureus, have been conducted to understand their catalytic mechanisms and sensitivity to inhibitors like glyphosate. researchgate.netnih.govnih.gov For example, kinetic analysis of Staphylococcus aureus EPSPS revealed high tolerance to glyphosate while maintaining high affinity for PEP. nih.gov Kinetic patterns have indicated a compulsory order sequential mechanism for EPSPS, where either PEP or glyphosate can bind to an enzyme-S3P complex. nih.gov

Structural Determination Techniques (e.g., X-ray Crystallography, Cryo-EM)

Determining the three-dimensional structure of enzymes is crucial for understanding their function at a molecular level and for rational drug design. X-ray crystallography has been widely used to determine the structures of EPSPS from various organisms, including E. coli and Acinetobacter baumannii. researchgate.netnih.govpnas.orgrcsb.org These structures have revealed that EPSPS is typically a monomeric enzyme consisting of two domains that close upon substrate binding, forming the active site in the interdomain cleft. wikipedia.orgresearchgate.net Crystallographic studies have also provided detailed information about the binding interactions of substrates like S3P and inhibitors like glyphosate within the active site. researchgate.netpnas.orgrcsb.org

Cryo-electron microscopy (Cryo-EM) is another powerful technique for structural determination, particularly for large protein complexes or enzymes that are difficult to crystallize. While X-ray crystallography has been the primary method for EPSPS, Cryo-EM is being increasingly applied to study complex enzyme systems, such as the multi-enzyme complexes involved in the shikimate pathway in some organisms. life-science-alliance.orgnih.gov For instance, Cryo-EM has been used to study the full-length Aro1 multi-enzyme complex in Candida albicans, which contains EPSPS activity as one of its domains. life-science-alliance.orgnih.gov

Computational Approaches (e.g., Molecular Docking, Dynamics Simulations, Quantum Mechanical Calculations)

Computational methods play a significant role in complementing experimental studies of this compound and EPSPS. Molecular docking is used to predict the binding modes and affinities of substrates, inhibitors, or potential drug candidates to the enzyme's active site. Molecular dynamics simulations provide insights into the flexibility of the enzyme, conformational changes upon ligand binding, and the dynamics of amino acid residues involved in catalysis. rsc.orgnih.gov Quantum mechanical calculations can be used to study the detailed reaction mechanism and transition states of the enzymatic reaction catalyzed by EPSPS. nih.govresearchgate.net

These computational approaches help in understanding the molecular basis of enzyme function, the effects of mutations on enzyme structure and activity, and in the design of new inhibitors. For example, molecular dynamics simulations have been used to analyze the structural changes in EPSPS mutants that confer glyphosate resistance. rsc.org Computational studies, including molecular dynamics simulations and density functional theory (DFT) calculations, have been performed to understand the interaction of glyphosate and its analogs with wild-type and mutant EPSPS. nih.gov Quantum chemical calculations have been applied to reveal the detailed reaction mechanism of EPSPS from Nicotiana tabacum. researchgate.net

Metabolomic Characterization of Pathway Intermediates

Metabolomics involves the comprehensive analysis of all metabolites in a biological system. This approach can be used to characterize the levels of this compound and other intermediates in the shikimate pathway under different physiological conditions, such as in response to environmental stress or inhibitor treatment. Accumulation of shikimic acid (a precursor to S3P) is a known indicator of EPSPS inhibition by glyphosate. europa.eu Metabolomic profiling can help in understanding the flux through the shikimate pathway and identifying bottlenecks or regulatory points. Studies have used metabolomics to investigate changes in various metabolic pathways, including the biosynthesis of precursors for secondary metabolism, in response to different factors. mdpi.com While direct metabolomic studies specifically focusing on quantifying this compound levels across various conditions were not extensively detailed in the search results, the general application of metabolomics to study pathway intermediates and their fluctuations is a relevant methodology.

Phylogenetic and Bioinformatic Analyses

Phylogenetic analysis is used to study the evolutionary relationships between EPSPS enzymes and other shikimate pathway enzymes from different organisms. This can provide insights into the origin and diversification of these enzymes. Phylogenetic trees of EPSPS genes have revealed distinct clustering of enzymes from bacteria, monocots, and dicots. frontiersin.orgresearchgate.net Bioinformatic tools are used for sequence analysis, identification of conserved domains and motifs, prediction of protein structure and function, and comparison of genomes to identify the presence or absence of shikimate pathway genes. capes.gov.brnih.govnih.govnih.gov

Bioinformatic studies have been used to analyze EPSPS and other shikimate pathway gene families in various organisms, including cotton and Mycobacterium tuberculosis. capes.gov.brnih.govnih.gov Comparative genomic analyses have revealed the distribution and loss of shikimate pathway enzymes in different bacterial species. nih.gov Phylogenetic and bioinformatic analyses contribute to understanding the evolutionary history of the shikimate pathway and identifying potential drug targets based on differences between pathogen and host enzymes. researchgate.netcapes.gov.brnih.govnih.govoup.comfrontiersin.orgresearchgate.netethz.chmdpi.comresearchgate.net

Q & A

Q. How is 3-phosphoshikimate detected and quantified in microbial biosynthesis studies?

  • Methodological Answer : Quantification typically involves enzymatic assays coupled with high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). For microbial systems, intracellular this compound can be extracted via cold methanol quenching followed by centrifugation. Enzymatic activity of this compound 1-carboxyvinyltransferase (EC 2.5.1.19) is measured using phosphoenolpyruvate (PEP) and shikimate-3-phosphate as substrates, with phosphate release monitored spectrophotometrically . The Bradford assay (protein-dye binding) is often used to normalize enzyme activity to total cellular protein .

Q. What enzymatic reaction does this compound 1-carboxyvinyltransferase catalyze, and how is it integrated into aromatic amino acid biosynthesis?

  • Methodological Answer : The enzyme catalyzes the transfer of a carboxyvinyl group from phosphoenolpyruvate (PEP) to this compound, forming 5-O-(1-carboxyvinyl)-3-phosphoshikimate (EPSP) and inorganic phosphate. This reaction is a key step in the shikimate pathway, linking primary metabolism to the biosynthesis of tyrosine, phenylalanine, and tryptophan. Experimental validation involves recombinant enzyme purification from E. coli (e.g., aroA gene product) and kinetic assays under controlled pH and temperature to measure substrate specificity and inhibition profiles .

Q. What experimental designs are optimal for analyzing this compound dynamics in plant metabolic engineering?

  • Methodological Answer : Stable isotope labeling (e.g., ¹³C-glucose) combined with metabolomics is used to trace this compound flux in transgenic plants. Transcriptome data (microarrays or RNA-seq) can identify co-regulated genes, such as 3-dehydroquinate dehydrogenase and chorismate synthase, to validate pathway upregulation. For example, overexpression of AtMYB12 transcription factor in tobacco increased this compound 1-carboxyvinyltransferase activity, measured via qPCR and enzyme-linked immunosorbent assays (ELISA) .

Advanced Research Questions

Q. How can Bayesian inference resolve contradictions in flux control coefficients (FCCs) for this compound-dependent pathways?

  • Methodological Answer : Bayesian models integrate multiomics data (transcriptomics, proteomics, metabolomics) to infer FCCs and identify rate-limiting steps. For example, phosphoenolpyruvate (PEP) availability directly impacts this compound 1-carboxyvinyltransferase activity, as shown by posterior probability distributions in genome-scale metabolic models. This approach accounts for indirect effects, such as competing PEP utilization in glycolysis, and quantifies uncertainty in flux partitioning .

Q. What strategies address contradictory data on this compound accumulation under varying carbon sources in microbial systems?

  • Methodological Answer : Controlled chemostat experiments with defined media (e.g., D-xylose vs. D-glucose) can isolate carbon source effects. Metabolite profiling reveals that D-xylose increases this compound accumulation due to reduced metabolic分流 (overflow metabolism). Comparative transcriptomics of E. coli strains under fed-batch conditions identifies regulatory nodes (e.g., aroG feedback inhibition) that modulate pathway flux. Statistical tools like principal component analysis (PCA) disentangle carbon-source-specific regulatory mechanisms .

Q. How do mutations in this compound 1-carboxyvinyltransferase confer glyphosate resistance, and how can this be experimentally validated?

  • Methodological Answer : Mutations in the conserved PEP-binding domain (e.g., Pro-101 → Ser in Digitaria insularis) reduce glyphosate affinity. Site-directed mutagenesis followed by enzyme kinetics assays (e.g., IC₅₀ measurements) quantifies resistance. Structural validation via homology modeling (using Pfam domains) and X-ray crystallography identifies conformational changes in the active site. Field trials with resistant vs. susceptible plant lines correlate enzyme activity with herbicide efficacy .

Q. What genetic engineering approaches optimize this compound flux for secondary metabolite overproduction?

  • Methodological Answer : Modular cloning of the aroA gene under inducible promoters (e.g., T7 or Ptac) enhances this compound 1-carboxyvinyltransferase expression. CRISPR interference (CRISPRi) can downregulate competing pathways (e.g., tyrosine biosynthesis). In Aconitum carmichaelii, RNA-seq-guided overexpression of AROA (this compound 1-carboxyvinyltransferase) and AROC (chorismate synthase) increases flux toward alkaloid precursors. Flux balance analysis (FBA) models predict optimal gene knockout/overexpression targets .

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